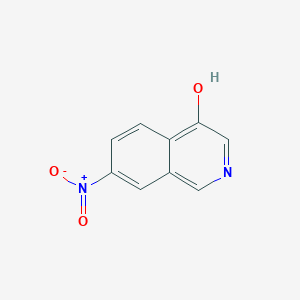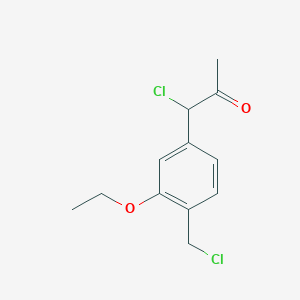![molecular formula C14H17NO3 B14034740 exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE: is a bicyclic compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure that includes a hydroxyl group and a carboxylate group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of organocatalysis and hydrogen bond catalysis are common in industrial settings to achieve enantioselective synthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Scientific Research Applications
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, enhancing its catalytic properties .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.1.1]hexane: A related bicyclic structure with distinct chemical properties and applications.
Uniqueness
BENZYL (1R,4S,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m1/s1 |
InChI Key |
RSMKUMJCVWVRAZ-FRRDWIJNSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B14034683.png)



![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)


![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)


